molecular formula C4H8FN B048656 3-Fluoropyrrolidine CAS No. 116574-74-4

3-Fluoropyrrolidine

Cat. No. B048656
M. Wt: 89.11 g/mol
InChI Key: CDDGNGVFPQRJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-fluoropyrrolidine derivatives involves several efficient methods. One notable approach is the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, leading to the formation of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, respectively (Verniest et al., 2010). Another method involves the 1,3-dipolar cycloaddition with azomethine ylide and various vinyl fluorides to access small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines (McAlpine et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-fluoropyrrolidine derivatives is influenced by the presence of the fluorine atom, which can affect the molecule's overall conformation and reactivity. Computational studies have been used to understand the structure-directing effects of fluorinated derivatives in the synthesis of microporous materials, highlighting the role of fluorine in influencing molecular interactions and stability (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

Fluorinated pyrrolidines, including 3-fluoropyrrolidine, participate in various chemical reactions, offering pathways to synthesize complex fluorinated molecules. For instance, the aminofluorination of homoallylamine derivatives leads to the formation of N-tosyl-3-fluoropyrrolidines, demonstrating the reactivity of these compounds in creating fluorine-containing heterocycles (Kitamura et al., 2017).

Scientific Research Applications

Field

This application falls under the field of Pharmaceutical Chemistry .

Application

3-Fluoropyrrolidines are recognized as valuable building blocks in physiologically active compounds . They exhibit interesting biological activities, such as purine nucleoside phosphorylase (PNP) inhibitors and kinesin spindle protein (KSP) inhibitors .

Method

The main synthetic pathways toward these 3-monofluorinated pyrrolidines dealt with the deoxofluorination of the corresponding 3-hydroxylated heterocycles using DAST (diethylaminosulfur trifluoride) or related deoxofluorinating agents . Another strategy to obtain 3-fluoropyrrolidines made use of the electrophilic fluorinating reagent NFSI (N-fluorodibenzenesulfonimide) to convert γ-lactams into the corresponding α-fluorinated derivatives .

Results

The intensified research dealing with the synthesis of new fluorinated organic compounds has resulted in numerous new commercial applications in pharmaceutical chemistry .

Preparation of Fluorinated Pyrrolidine Derivatives

Field

This application is also in the field of Pharmaceutical Chemistry .

Application

(S)- (+)-3-Fluoropyrrolidine hydrochloride can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides . These are potential inhibitors for dipeptidyl peptidase IV .

Method & Results

Synthesis of Fluorinated Azetidines

Field

This application is in the field of Pharmaceutical Chemistry .

Application

3-Fluoropyrrolidines can be used in the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds .

Method

The key steps include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .

Results

The intensified research dealing with the synthesis of new fluorinated organic compounds has resulted in numerous new commercial applications in pharmaceutical chemistry .

Ionic Liquids Synthesis

Field

This application is in the field of Chemical Engineering .

Application

®-(-)-3-Fluoropyrrolidine hydrochloride can be used in the synthesis of ionic liquids .

Method

Ionic liquids based on ®-(-)-3-Fluoropyrrolidine hydrochloride can be synthesized by alkylation to the secondary amine .

Results

Pyrrolidine in Drug Discovery

Field

This application is in the field of Pharmaceutical Chemistry .

Application

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Method & Results

Synthesis of Fluorinated Organic Compounds

Field

This application is in the field of Organic Chemistry .

Application

Site-selective fluorination has become an important strategy for developing new bioactive compounds . More specifically, 3-fluoropyrrolidines are recognised as valuable building blocks in physiologically active compounds .

Method

The main synthetic pathways toward these 3-monofluorinated pyrrolidines dealt with the deoxofluorination of the corresponding 3-hydroxylated heterocycles using DAST (diethylaminosulfur trifluoride) or related deoxofluorinating agents .

Results

The intensified research dealing with the synthesis of new fluorinated organic compounds has resulted in numerous new commercial applications in pharmaceutical chemistry and agrochemistry .

Safety And Hazards

3-Fluoropyrrolidine may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . The introduction of fluorine atoms into heterocycle rings in chiral pyrrolidine derivatives can greatly affect their bioactivities . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .

properties

IUPAC Name

3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGNGVFPQRJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyrrolidine

CAS RN

116574-74-4
Record name 3-Fluoropyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoropyrrolidine
Reactant of Route 2
3-Fluoropyrrolidine
Reactant of Route 3
3-Fluoropyrrolidine
Reactant of Route 4
Reactant of Route 4
3-Fluoropyrrolidine
Reactant of Route 5
3-Fluoropyrrolidine
Reactant of Route 6
Reactant of Route 6
3-Fluoropyrrolidine

Citations

For This Compound
160
Citations
E Pfund, T Lequeux - Synthesis, 2017 - thieme-connect.com
… The radical cyclization reaction proceeded smoothly to afford the desired 3,3-fluoropyrrolidine derivatives 27 in good yield and excellent selectivity in favor of the trans isomers. …
Number of citations: 14 www.thieme-connect.com
L Tamborini, A Pinto, R Ettari, C Gotti, F Fasoli… - …, 2015 - Wiley Online Library
… Basicity tuned by F: By combining structural features of niodene and compound B, we developed new α 4 β 2 receptor ligands characterized by the 3-fluoropyrrolidine nucleus. …
PN Gichuhi, M Kuriyama, O Onomura - Heterocycles, 2014 - pdfs.semanticscholar.org
… We next focused on the synthesis of optically active 2-allyl-3-fluoropyrrolidine starting from N-Cbztrans-4-hydroxy-L-prolinate 9.Deoxofluorination of 9 was achieved by utilizing XtalFluor…
Number of citations: 14 pdfs.semanticscholar.org
YZ Liu, SJ Shang, WL Yang, X Luo… - The Journal of Organic …, 2017 - ACS Publications
A highly efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to β,β-disubstituted β-fluoroacrylates catalyzed by a chiral N,O-ligand/Cu(CH 3 CN) 4 BF 4 system is reported…
Number of citations: 20 pubs.acs.org
I McAlpine, M Tran-Dubé, F Wang… - The Journal of …, 2015 - ACS Publications
Here, we report accessing small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through a 1,3-dipolar cycloaddition with a simple azomethine ylide and a variety of vinyl fluorides and …
Number of citations: 51 pubs.acs.org
T Kitamura, A Miyake, K Muta… - The Journal of Organic …, 2017 - ACS Publications
… The reaction of 1a in CH 2 Cl 2 at room temperature for 8 h gave 3-fluoropyrrolidine 2a in 50% yield (entry 1). Increasing the amount of Py·HF (entries 2–4), the reaction using 4 equiv of …
Number of citations: 48 pubs.acs.org
CG Caldwell, P Chen, J He, ER Parmee… - Bioorganic & medicinal …, 2004 - Elsevier
… Augustyns has reported results for the (S)-3-fluoropyrrolidine derivative 6 and the corresponding mixture of epimeric 3-fluoropyrrolidides. The work which we describe here is an …
Number of citations: 82 www.sciencedirect.com
PA Procopiou, RJD Hatley, SM Lynn, RCB Copley… - Tetrahedron …, 2016 - Elsevier
… Our group was interested in using large quantities of N-CBZ-3-fluoropyrrolidine-3-methanol (… The racemic N-Boc-3-fluoropyrrolidine-3-methanol 4 is commercially available from a …
Number of citations: 7 www.sciencedirect.com
H Inagaki, S Miyauchi, RN Miyauchi… - Journal of medicinal …, 2003 - ACS Publications
… (tert-butoxycarbonylamino)cyclopropan-1-yl]-3-fluoropyrrolidine (27b). With the procedures as … -butoxycarbonylamino)cyclopropan-1-yl]-3-fluoropyrrolidine (27c). With the procedures as …
Number of citations: 44 pubs.acs.org
M Shadmehr - 2011 - researchgate.net
… Figure 27 shows a COSY of triethyl 5-(4-chlorophenyl)-3-fluoropyrrolidine-2,3,4tricarboxylate (… The synthesis of Triethyl 5-(4-chlorophenyl)-3-fluoropyrrolidine-2,3,4-tricaboxylate (9) was …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.